molecular formula C19H21N3O6S B2935112 methyl 7-(4-((methoxycarbonyl)amino)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797803-59-8

methyl 7-(4-((methoxycarbonyl)amino)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2935112
CAS No.: 1797803-59-8
M. Wt: 419.45
InChI Key: USCOXZGESCZVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(4-((methoxycarbonyl)amino)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a structurally complex molecule featuring a dihydroisoquinoline core substituted with a sulfonamido linkage and methoxycarbonyl groups. The sulfonamido group enhances solubility and binding affinity, while the methoxycarbonyl moiety contributes to metabolic stability. The dihydroisoquinoline scaffold provides conformational rigidity, which may improve target selectivity .

Properties

IUPAC Name

methyl 7-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-27-18(23)20-15-5-7-17(8-6-15)29(25,26)21-16-4-3-13-9-10-22(19(24)28-2)12-14(13)11-16/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCOXZGESCZVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.

Result of Action

Similar compounds have been used as fluorescent probes for many serine proteases, suggesting that this compound may also have applications in fluorescence-based assays.

Action Environment

It’s known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are known for their exceptionally mild and functional group tolerant reaction conditions.

Biological Activity

Methyl 7-(4-((methoxycarbonyl)amino)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which includes a dihydroisoquinoline core substituted with a sulfonamide group and methoxycarbonyl moieties. The structural complexity suggests potential interactions with various biological targets.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes. For instance, studies have shown that arylsulfonamides can selectively inhibit the activity of enzymes like ADAMTS7, which is implicated in atherosclerosis progression. The lead compound from these studies exhibited a Ki value of 9 nM against ADAMTS7, indicating potent inhibitory activity .

Cellular Studies

In vitro studies are crucial for assessing the biological activity of this compound. Preliminary tests have demonstrated that similar sulfonamide derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compounds that inhibit c-Myc dimerization have shown efficacy in reducing cell proliferation and inducing cell death in c-Myc overexpressing cells .

Case Study 1: Inhibition of Cancer Cell Growth

A study focused on a related sulfonamide compound demonstrated significant inhibition of cell growth in human leukemia cells. The mechanism involved disruption of c-Myc-Max heterodimerization, leading to decreased c-Myc transcriptional activity. The compound exhibited an IC50 value of approximately 34.8 μM against c-Myc-Max interactions, highlighting its potential as an anticancer agent .

Case Study 2: Selective Enzyme Inhibition

Another investigation into structurally similar compounds revealed their selective inhibition against metzincins such as ADAMTS7 and MMP1. The selectivity profile showed that modifications to the sulfonamide group could enhance potency and selectivity, making these compounds promising candidates for treating diseases associated with these enzymes .

Table 1: Biological Activity Data

CompoundTarget EnzymeKi (nM)Selectivity
Compound AADAMTS79High
Compound BADAMTS5110Low
Compound Cc-Myc-Max34.8Moderate

Comparison with Similar Compounds

Methodological Considerations for Similarity Assessment

emphasizes that compound similarity is context-dependent. For example:

  • 2D/3D Descriptors: The target compound’s dihydroisoquinoline core may reduce 2D similarity to quinolines but retain 3D pharmacophore overlap.
  • Dissimilarity Metrics : Functional group differences (e.g., sulfonamido vs. chlorophenyl) may classify the compounds as "dissimilar" in virtual screens despite shared scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.